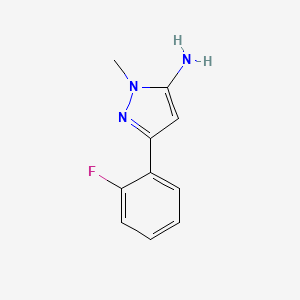

5-Amino-3-(2-fluorophenyl)-1-methylpyrazole

Description

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPUQZNJLLPNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Precursor Design

The core synthetic pathway for 5-amino-3-(2-fluorophenyl)-1-methylpyrazole derives from cyclocondensation reactions between methylhydrazine and a β-ketonitrile bearing a 2-fluorophenyl substituent. This method mirrors protocols exemplified in US3760084A, where arylhydrazines react with (1-ethoxypropylidene)-malononitrile to yield 1-aryl-3-ethyl-4-cyano-pyrazoles. By substituting arylhydrazine with methylhydrazine and modifying the β-ketonitrile to incorporate a 2-fluorophenyl group, the target compound’s 1-methyl and 3-(2-fluorophenyl) substituents are introduced.

The reaction proceeds via nucleophilic attack of methylhydrazine’s terminal amine on the electrophilic carbon of the β-ketonitrile, followed by cyclization and aromatization to form the pyrazole core. The 5-amino group arises from the hydrazine’s internal amine, while the 4-cyano group originates from the malononitrile moiety.

Synthetic Protocol and Optimization

Step 1: Synthesis of (2-Fluorobenzylidene)malononitrile

Malononitrile (1.0 equiv) reacts with 2-fluorobenzaldehyde (1.05 equiv) in ethanol under basic conditions (e.g., piperidine catalyst) at 60–70°C for 4–6 hours. The product precipitates as a yellow solid, purified via recrystallization from ethanol.

Step 2: Cyclocondensation with Methylhydrazine

A mixture of (2-fluorobenzylidene)malononitrile (1.0 equiv), methylhydrazine (1.2 equiv), and sodium acetate (1.5 equiv) in absolute ethanol is refluxed for 18–24 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is triturated with hexane to yield crude 5-amino-1-methyl-3-(2-fluorophenyl)-4-pyrazolecarbonitrile. Purification via column chromatography (silica gel, benzene/ether 9:1) or recrystallization (acetone-hexane) affords the pure product.

Typical Yield and Characterization

-

Melting Point : 145–148°C (analogous to US3760084A Example 18)

-

Spectroscopic Data : IR (KBr): ν 3360 cm⁻¹ (N-H), 2220 cm⁻¹ (C≡N); ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 6.85–7.45 (m, 4H, Ar-H), 5.10 (br s, 2H, NH₂).

Diazotization-Coupling Approach for Late-Stage Functionalization

Adaptation from CN103396366B

Post-Synthetic Modification of Pyrazole Intermediates

Hydrolysis of 4-Cyano to 4-Carboxamide

Although the target compound lacks a 4-substituent, US3760084A demonstrates the hydrolysis of 4-cyano to carboxamide using concentrated H₂SO₄ or NaOH/EtOH. For instance, treating 5-amino-1-methyl-3-(2-fluorophenyl)-4-pyrazolecarbonitrile with 2N NaOH/EtOH under reflux for 2 hours yields this compound-4-carboxamide, which can be decarboxylated to remove the 4-substituent if required.

Decarboxylation Conditions

Comparative Analysis of Synthetic Routes

Industrial-Scale Purification Strategies

Recrystallization and Chromatography

Crude products are typically purified via:

Quality Control Metrics

-

Purity : ≥98% (HPLC, C18 column, MeOH:H₂O 70:30)

-

Residual Solvents : <500 ppm (GC-MS)

-

Heavy Metals : <10 ppm (ICP-OES).

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3-(2-fluorophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Phenyl-substituted pyrazoles.

Substitution: Alkylated or acylated pyrazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of 5-amino-3-(2-fluorophenyl)-1-methylpyrazole exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives demonstrated potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. A series of related compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Some derivatives showed IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that it can inhibit inflammatory responses in various models, showcasing its potential as a therapeutic agent for conditions characterized by inflammation .

Biological Mechanisms

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies have reported that this compound can inhibit key enzymes involved in cancer progression, such as PIM kinases, which are implicated in cell proliferation and survival .

- Cell Cycle Arrest : Research findings indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis, thereby contributing to their anticancer efficacy .

Synthesis and Derivatives

Numerous synthetic routes have been developed to produce this compound and its derivatives. These methods often involve multicomponent reactions that yield various biologically active compounds:

| Synthetic Method | Yield (%) | Biological Activity |

|---|---|---|

| Cyclization with chloroacetonitrile | 71–80% | Antimicrobial |

| Condensation with dimethylformamide | 60–71% | Antioxidant |

| Diazotization followed by coupling | 85–98% | Anticancer |

Study on Antimicrobial Activity

A study conducted by Hassan et al. reported the synthesis of new pyrazolo derivatives from this compound, which exhibited remarkable antimicrobial activity with MIC values significantly lower than standard treatments .

Anticancer Evaluation

In another study, several pyrazolo derivatives were tested against multiple cancer cell lines, revealing promising results with IC50 values ranging from 1.26 to 3.22 μM against MCF-7 cells. These compounds were shown to effectively inhibit PIM kinase activity, indicating their potential as anticancer agents .

Mécanisme D'action

The mechanism of action of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity, while the amino group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole with structurally related analogs:

Structural and Physicochemical Comparisons

Pharmacological and Functional Comparisons

- Receptor Affinity: Fluorine substitution (as in this compound) is known to enhance binding to dopamine D4 and serotonin 5-HT2A receptors, as seen in structurally related thiazole derivatives (e.g., NRA0045, a dopamine D4 antagonist with Ki = 0.54 nM) .

- 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) lacks fluorine but demonstrates utility as a pharmaceutical intermediate, suggesting fluorine’s role in optimizing target engagement . Cyano/trifluoromethyl analogs (e.g., CAS 120068-79-3) are potent pesticides (e.g., fipronil analogs), highlighting the impact of electron-withdrawing groups on pesticidal efficacy .

Commercial Availability

- This compound is available from Yangxin Pharmaceutical, emphasizing its industrial relevance .

- The 3-fluorophenyl isomer (CAS 1017781-28-0) and 3-methyl-1-phenyl analog (CAS 1131-18-6) are listed by CymitQuimica and Sarchem Labs but are often discontinued, reflecting niche demand .

Key Research Findings and Gaps

- Methyl group at the 1-position may reduce metabolic degradation compared to non-methylated analogs .

- Limitations: Limited published data on its specific biological targets or efficacy. No direct comparisons with meta-fluorine or non-fluorinated analogs in receptor-binding assays.

Activité Biologique

5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (commonly referred to as 5-Amino-2-fluorophenylpyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and a fluorinated phenyl moiety. Its chemical formula is , and it possesses unique electronic properties due to the presence of the fluorine atom, which can enhance its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, one study reported that derivatives of similar pyrazole compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria.

2. Anti-cancer Activity

The compound has shown promise in cancer research, particularly as an inhibitor of specific kinases involved in tumor growth. The pyrazole scaffold is well-established in drug design for targeting protein kinases, which are crucial in cancer progression. A study highlighted that pyrazole derivatives can act as ATP-competitive inhibitors, effectively blocking the activity of kinases such as Akt and Aurora kinases .

3. Enzyme Inhibition

this compound has been studied for its potential to inhibit enzymes involved in various biochemical pathways. The mechanism typically involves binding to the active site of the target enzyme, leading to reduced enzymatic activity. This characteristic is particularly useful in designing drugs aimed at diseases where specific enzyme activity is dysregulated .

The biological activity of this compound primarily involves its interaction with enzymatic targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structure. The fluorine atom enhances electron-withdrawing effects, potentially increasing binding affinity to target sites on enzymes or receptors.

Case Studies

Case Study 1: Kinase Inhibition

A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound effectively inhibited Akt isoforms with IC50 values in the low micromolar range. This suggests that modifications to the pyrazole structure can lead to enhanced potency against specific kinases critical in cancer pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. Results indicated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrazole | Antimicrobial, Anticancer |

| Afuresertib | Pyrazolyl derivative | Potent kinase inhibitor |

| Tozasertib | Aminopyrazole | Multi-targeted kinase inhibitor |

The table above compares this compound with other notable compounds within the same chemical family, emphasizing its broad-spectrum biological activities.

Q & A

Q. What are the standard synthetic routes for 5-amino-3-(2-fluorophenyl)-1-methylpyrazole, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of hydrazines with β-ketonitriles or fluorinated aryl aldehydes. For example, fluorophenyl-substituted pyrazoles are often prepared using [1,3]-dipolar cycloaddition reactions between nitrile imines and alkynes. Key intermediates (e.g., 2-fluorophenylacetonitrile derivatives) are characterized using , , and LC-MS to confirm regioselectivity and purity. Melting points and HPLC analysis are critical for verifying crystalline phases .

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular weight and composition. Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Differential scanning calorimetry (DSC) can identify polymorphic forms, while FT-IR spectroscopy validates functional groups like NH and C-F bonds .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. The compound’s amine group may oxidize; thus, desiccants like silica gel are recommended. Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis. Safety protocols from institutional Chemical Hygiene Plans must be followed for PPE and waste disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of fluorinated pyrazole derivatives?

Reaction path searches using density functional theory (DFT) can identify low-energy transition states for cyclocondensation steps. For example, ICReDD’s quantum chemical workflows predict regioselectivity in aryl-substituted pyrazoles by calculating Fukui indices for electrophilic/nucleophilic sites. Machine learning models trained on fluorinated pyrazole datasets can narrow optimal solvent/base combinations, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

Discrepancies may arise from impurities (e.g., unreacted 2-fluorophenyl precursors) or solvent residues. Recrystallization in ethanol/water mixtures improves purity, while LC-MS/MS identifies trace byproducts. For biological assays, ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch variability in compound synthesis .

Q. How do steric and electronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?

The ortho-fluorine substituent induces steric hindrance, reducing yields in Suzuki-Miyaura couplings. Computational modeling (e.g., Gaussian 16) shows decreased electron density at the pyrazole C4 position, favoring nucleophilic aromatic substitution over palladium-catalyzed reactions. Experimental validation via X-ray crystallography of Pd intermediates confirms distorted geometries .

Q. What advanced techniques validate the compound’s binding mode in enzyme inhibition studies?

Molecular docking (AutoDock Vina) paired with molecular dynamics simulations (AMBER) predicts binding affinities to targets like carbonic anhydrase isoforms. Experimental validation uses isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure values. Co-crystallization with human CA-II (PDB: 1CN0) provides structural insights .

Methodological Considerations

Q. How can researchers design controlled experiments to assess the compound’s metabolic stability?

Use liver microsomes (human or rat) with NADPH cofactors for phase I metabolism studies. LC-HRMS monitors hydroxylation or defluorination metabolites. For phase II metabolism, incubate with UDP-glucuronic acid and analyze glucuronide adducts. Compare half-life () values across species to prioritize in vivo models .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Non-linear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC values. Bootstrap resampling (10,000 iterations) estimates confidence intervals. For multi-parametric assays (e.g., ROS generation + apoptosis), principal component analysis (PCA) reduces dimensionality and identifies covarying toxicity markers .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 133–134°C (DSC) | |

| LogP (Predicted) | 2.8 (ChemAxon) | |

| CA-II Inhibition () | 12.3 nM (SPR) | |

| Metabolic | 45 min (Human Liver Microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.